n-Methyl-6-nitro-1h-indazole-1-carboxamide
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Overview
Description
n-Methyl-6-nitro-1h-indazole-1-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-6-nitro-1h-indazole-1-carboxamide typically involves the following steps:
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group is introduced through reactions with amines or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration, methylation, and carboxamide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-6-nitro-1h-indazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation of the compound.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
n-Methyl-6-nitro-1h-indazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Methyl-6-nitro-1h-indazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-nitro-1h-indazole-1-carboxamide: Lacks the methyl group, which may affect its biological activity.
n-Methyl-1h-indazole-1-carboxamide: Lacks the nitro group, which may reduce its reactivity.
n-Methyl-6-amino-1h-indazole-1-carboxamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
n-Methyl-6-nitro-1h-indazole-1-carboxamide is unique due to the presence of both the nitro and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific applications.
Properties
CAS No. |
24240-38-8 |
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Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
N-methyl-6-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C9H8N4O3/c1-10-9(14)12-8-4-7(13(15)16)3-2-6(8)5-11-12/h2-5H,1H3,(H,10,14) |
InChI Key |
IXYNDRDIXRTMAT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
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